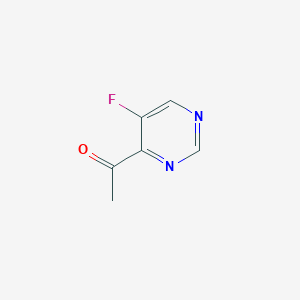
1-(5-Fluoropyrimidin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-4-yl)ethan-1-one is a chemical compound with the molecular formula C6H5FN2O. It is a fluorinated pyrimidine derivative, which makes it an interesting compound for various scientific and industrial applications. The presence of the fluorine atom in the pyrimidine ring enhances its chemical properties, making it useful in different fields such as medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 1-(5-Fluoropyrimidin-4-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoropyrimidine with ethanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1-(5-Fluoropyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-Fluoropyrimidin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
1-(5-Fluoropyrimidin-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoropyrimidin-2-yl)ethanol: This compound has a similar structure but with an alcohol group instead of a ketone group.
1-(5-Fluoropyrimidin-2-yl)ethanamine: This compound has an amine group instead of a ketone group, which may alter its chemical and biological properties
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C6H5FN2O |
|---|---|
Peso molecular |
140.11 g/mol |
Nombre IUPAC |
1-(5-fluoropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H5FN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,1H3 |
Clave InChI |
GSOAHJMHXDNQAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=NC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


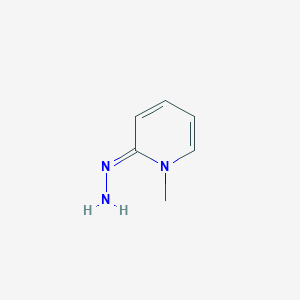
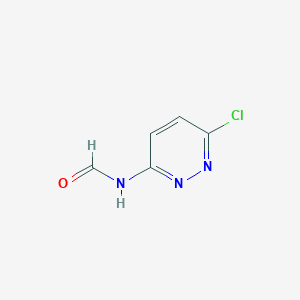
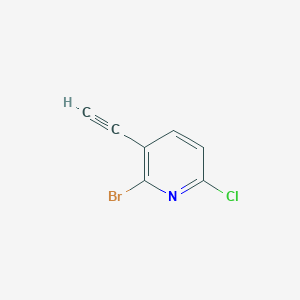
![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)
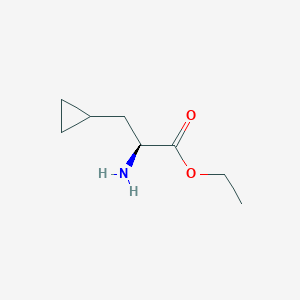
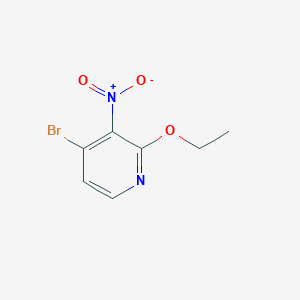
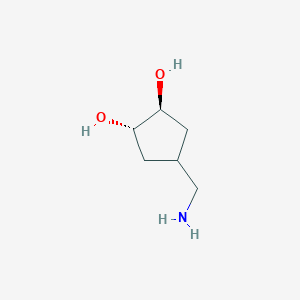
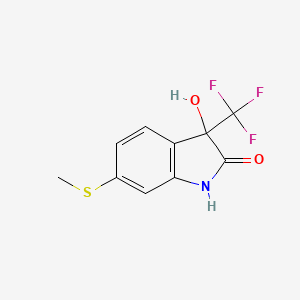
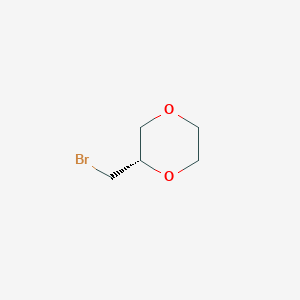
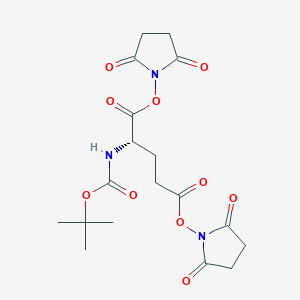
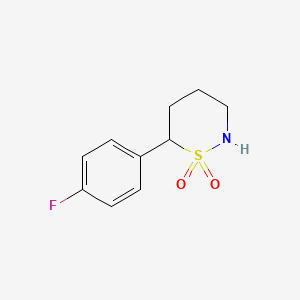
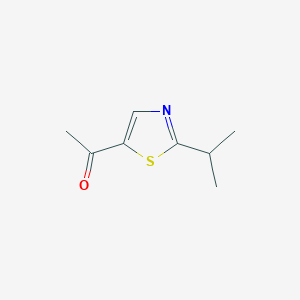
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
![Benzyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12954141.png)
